(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: The 4-position of the pyrrolidine ring is substituted with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as osmium tetroxide or a similar reagent to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(methoxy)pyrrolidin-3-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(ethoxy)pyrrolidin-3-ol: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(butan-2-yloxy)pyrrolidin-3-ol: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The propan-2-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)O[C@@H]1CNC[C@H]1O |
Canonical SMILES |
CC(C)OC1CNCC1O |
Origin of Product |
United States |
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